molecular formula C21H23N3O3S2 B6426080 N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide CAS No. 2034227-35-3

N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide

Cat. No. B6426080
CAS RN: 2034227-35-3
M. Wt: 429.6 g/mol
InChI Key: SIAWWDRXPXLIIT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a piperidine ring, and a sulfonyl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, its 3D structure, and more .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the benzothiazole part of the molecule might undergo electrophilic aromatic substitution, while the sulfonyl group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted based on the compound’s structure and confirmed through experimental testing .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound and the biological system it’s interacting with .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicology studies. These studies can provide information about the compound’s potential risks to human health and the environment .

properties

IUPAC Name

4-benzylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-15-22-19-13-17(7-8-20(19)28-15)23-21(25)24-11-9-18(10-12-24)29(26,27)14-16-5-3-2-4-6-16/h2-8,13,18H,9-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAWWDRXPXLIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-1-carboxamide

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